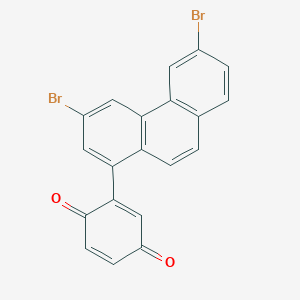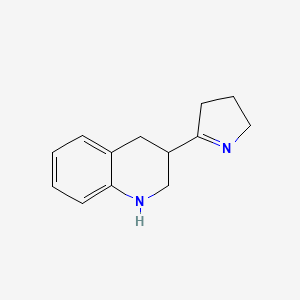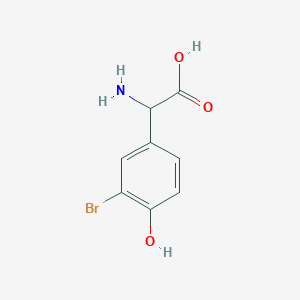
Amino-(3-bromo-4-hydroxy-phenyl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino-(3-bromo-4-hydroxy-phenyl)-acetic acid is an organic compound with a molecular formula of C8H8BrNO3 This compound is characterized by the presence of an amino group, a bromine atom, and a hydroxy group attached to a phenyl ring, along with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Amino-(3-bromo-4-hydroxy-phenyl)-acetic acid typically involves the bromination of 4-hydroxyphenylacetic acid followed by the introduction of an amino group. One common method includes the following steps:
Bromination: 4-hydroxyphenylacetic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 3-position of the phenyl ring.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Amino-(3-bromo-4-hydroxy-phenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: 3-bromo-4-oxo-phenylacetic acid.
Reduction: 3-amino-4-hydroxy-phenylacetic acid.
Substitution: 3-azido-4-hydroxy-phenylacetic acid.
Aplicaciones Científicas De Investigación
Amino-(3-bromo-4-hydroxy-phenyl)-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Amino-(3-bromo-4-hydroxy-phenyl)-acetic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-4-hydroxy-phenylacetic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-bromo-4-hydroxy-phenylacetic acid: Lacks the amino group, which may reduce its ability to form hydrogen bonds with biological molecules.
4-hydroxy-phenylacetic acid: Lacks both the amino and bromine groups, making it less versatile in chemical reactions.
Uniqueness
Amino-(3-bromo-4-hydroxy-phenyl)-acetic acid is unique due to the presence of both an amino group and a bromine atom on the phenyl ring
Propiedades
Fórmula molecular |
C8H8BrNO3 |
|---|---|
Peso molecular |
246.06 g/mol |
Nombre IUPAC |
2-amino-2-(3-bromo-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8BrNO3/c9-5-3-4(1-2-6(5)11)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13) |
Clave InChI |
UIEIWONPBWLZGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(C(=O)O)N)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


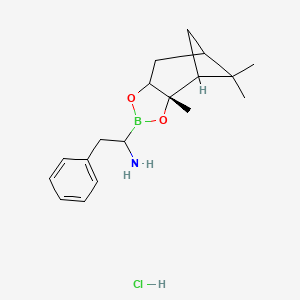
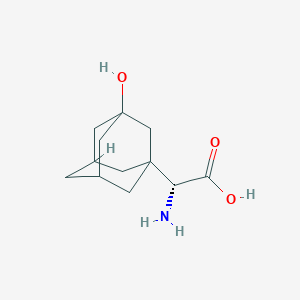
![n-(3-Methoxyphenyl)benzo[d]oxazol-2-amine](/img/structure/B15146549.png)
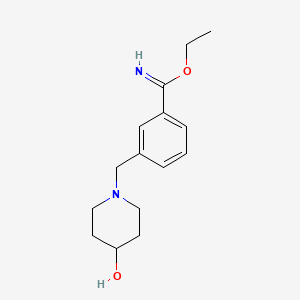
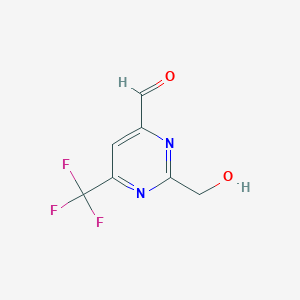
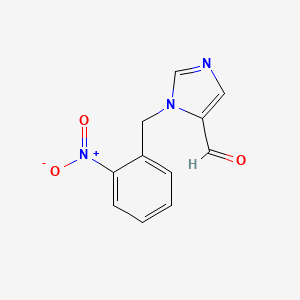
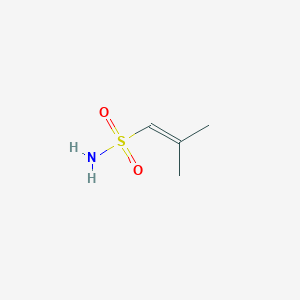
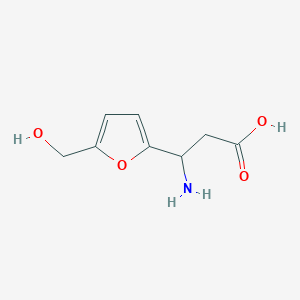
![(2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl) benzoate](/img/structure/B15146597.png)

![4-[(tert-butoxycarbonyl)amino]-3-hydroxy-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B15146611.png)
